molecular formula C13H7BrF3N3 B1407822 2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole CAS No. 1370534-54-5

2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole

Cat. No.: B1407822
CAS No.: 1370534-54-5
M. Wt: 342.11 g/mol
InChI Key: GWUOSTSOCYGODX-UHFFFAOYSA-N
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Description

2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole is a complex organic compound that features a brominated pyridine ring and a trifluoromethyl-substituted benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 2-(pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole
  • 2-(6-Fluoro-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole
  • 2-(6-Iodo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole

Uniqueness

2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3N3/c14-11-4-1-7(6-18-11)12-19-9-3-2-8(13(15,16)17)5-10(9)20-12/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUOSTSOCYGODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CN=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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